

A Comparative Guide to p300/CBP Inhibition: OHM1 vs. Small Molecule Inhibitors

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Compound of Interest

Compound Name: OHM1

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The homologous histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, particularly cancer, making them highly attractive therapeutic targets. This guide provides an objective comparison of **OHM1**, a peptide-based inhibitor, with other prominent small molecule inhibitors of p300/CBP, supported by experimental data.

Mechanism of Action: A Tale of Two Targeting Strategies

p300/CBP inhibitors can be broadly categorized based on their mechanism of action and the specific domain they target. Small molecule inhibitors predominantly target either the catalytic histone acetyltransferase (HAT) domain or the acetyl-lysine binding bromodomain. In contrast, **OHM1** employs a distinct strategy by targeting a protein-protein interaction domain.

- **OHM1:** This peptide-based inhibitor is an analog of the C-terminal transactivation domain (CTAD) of Hypoxia-Inducible Factor 1 α (HIF-1 α). **OHM1** specifically targets the CH1 domain (also known as TAZ1) of p300/CBP, thereby inhibiting the interaction between p300/CBP and HIF-1 α . This disruption prevents the recruitment of p300/CBP to hypoxia-responsive genes, leading to the downregulation of their transcription.^[1]

- **HAT Domain Inhibitors** (e.g., A-485): These small molecules are competitive inhibitors of the enzyme's catalytic activity. A-485, for instance, competes with acetyl-CoA for the active site of p300/CBP, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at sites like H3K27.
- **Bromodomain Inhibitors** (e.g., CCS1477, GNE-272): The bromodomain is a "reader" module that recognizes and binds to acetylated lysine residues on histones and other proteins. By targeting the bromodomain, these inhibitors prevent the "tethering" of p300/CBP to chromatin at specific gene loci, thereby disrupting the transcriptional activation of target genes.

Quantitative Comparison of p300/CBP Inhibitors

The following tables summarize the reported quantitative data for **OHM1** and a selection of well-characterized small molecule inhibitors of p300/CBP. This data highlights the differences in their potency and binding affinity.

Table 1: Potency and Binding Affinity of p300/CBP Inhibitors

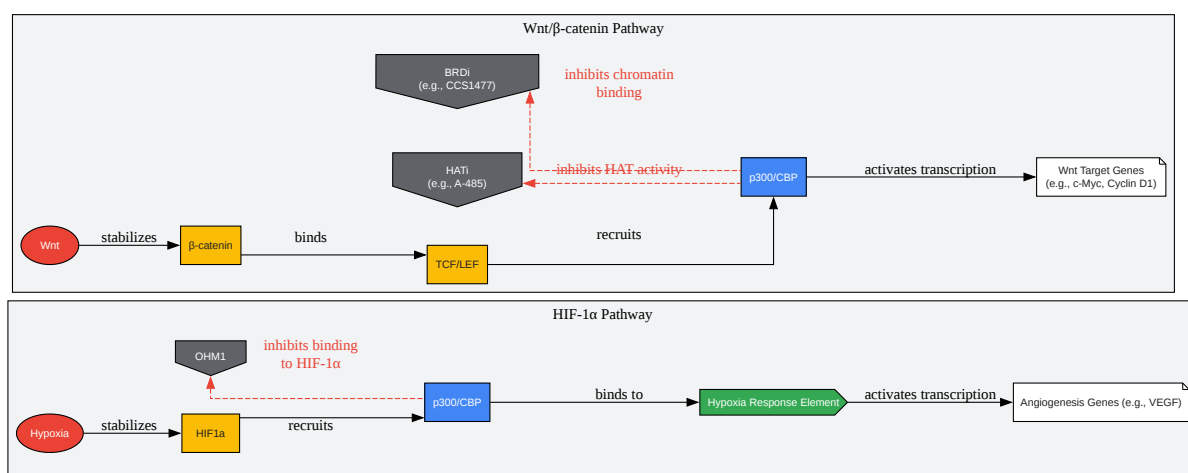
Inhibitor	Target Domain	Target(s)	IC50 / Kd	Assay Type	Reference(s)
OHM1	CH1 (TAZ1)	p300/CBP	Kd: 0.53 μ M	Not Specified	[1]
A-485	HAT	p300	IC50: 9.8 nM	TR-FRET	
CBP	IC50: 2.6 nM	TR-FRET			
CCS1477 (Inobrodib)	Bromodomain	p300	Kd: 1.3 nM	Surface Plasmon Resonance	
CBP	Kd: 1.7 nM	Surface Plasmon Resonance			
GNE-272	Bromodomain	CBP	IC50: 0.02 μ M	TR-FRET	
p300	IC50: 0.03 μ M	TR-FRET			

Table 2: Cellular Activity of p300/CBP Inhibitors

Inhibitor	Cell Line	Effect	Concentration	Reference(s)
OHM1	MDA-MB-231	Dose-dependent reduction in HIF promoter activity	1-20 μ M	[1]
A549	Down-regulation of hypoxia-inducible genes	10 μ M	[1]	
A-485	Hematological and Prostate Cancer Cell Lines	Selective inhibition of proliferation	Not Specified	
CCS1477 (Inobrodib)	Multiple Myeloma and AML cell lines	Inhibition of cell proliferation	GI50 < 100nM	
GNE-272	Hematologic cancer cell lines	Anti-proliferative effect	Not Specified	

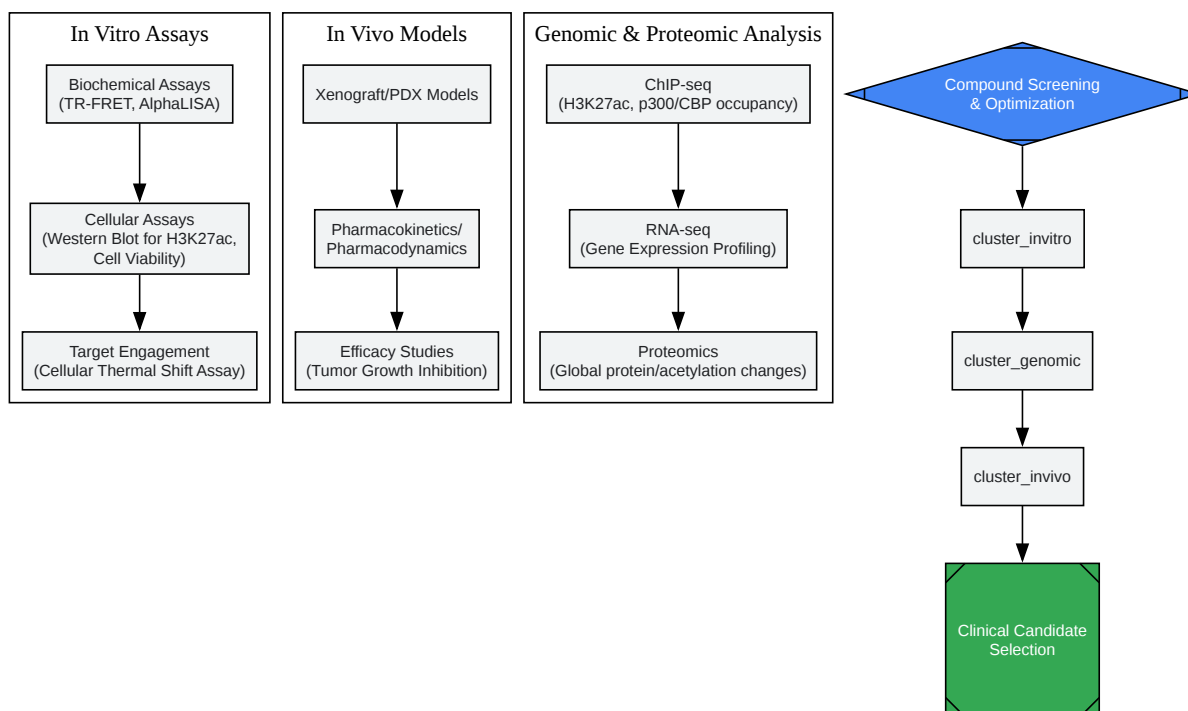
Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.



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Caption: Key signaling pathways modulated by p300/CBP and points of intervention for different inhibitor classes.



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Caption: A typical experimental workflow for the characterization and development of p300/CBP inhibitors.

Experimental Protocols

A comprehensive evaluation of p300/CBP inhibitors relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HAT Assay

This assay is commonly used to measure the enzymatic activity of p300/CBP and the potency of HAT domain inhibitors.

- Principle: The assay measures the transfer of an acetyl group from acetyl-CoA to a biotinylated histone peptide substrate. The acetylated peptide is then detected by a europium-labeled anti-acetyl lysine antibody. When a ULIGHT™-labeled streptavidin is added, it binds to the biotinylated peptide, bringing the europium donor and ULIGHT™ acceptor into close proximity, resulting in a FRET signal.
- Protocol:
 - Prepare a reaction mixture containing recombinant p300 or CBP enzyme, biotinylated histone H3 peptide substrate, and the test inhibitor at various concentrations in an appropriate assay buffer.
 - Initiate the reaction by adding acetyl-CoA.
 - Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
 - Stop the reaction and add the detection mixture containing Eu-W1024 labeled anti-acetyl-lysine antibody and ULIGHT™-labeled streptavidin.
 - Incubate for 60 minutes at room temperature to allow for antibody binding.
 - Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor (615 nm) and acceptor (665 nm) wavelengths.
 - Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against inhibitor concentration to determine the IC50 value.

AlphaLISA Assay for Bromodomain Binding

This assay is used to quantify the binding of bromodomain inhibitors to the p300/CBP bromodomain.

- Principle: The assay measures the interaction between a biotinylated acetylated histone peptide and a GST-tagged p300/CBP bromodomain. Streptavidin-coated Donor beads bind to the biotinylated peptide, and anti-GST-conjugated Acceptor beads bind to the GST-tagged bromodomain. When the peptide and bromodomain interact, the beads are brought into proximity, generating a chemiluminescent signal.
- Protocol:
 - Add the GST-tagged p300/CBP bromodomain and the test inhibitor at various concentrations to the wells of a 384-well plate.
 - Add the biotinylated acetylated histone H4 peptide.
 - Incubate at room temperature for 30 minutes.
 - Add a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads.
 - Incubate in the dark at room temperature for 60 minutes.
 - Read the plate on an AlphaScreen-compatible plate reader.
 - Plot the signal against inhibitor concentration to determine the IC₅₀ value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to assess the genome-wide effects of p300/CBP inhibitors on histone acetylation and the chromatin occupancy of p300/CBP itself.

- Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific for a target (e.g., H3K27ac or p300) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced to identify the genomic regions where the target protein was bound.
- Protocol:

- Cell Treatment and Cross-linking: Treat cells with the p300/CBP inhibitor or vehicle control for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
- Chromatin Preparation: Harvest and lyse the cells. Sonicate the chromatin to obtain DNA fragments of 200-500 bp.
- Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for the target protein (e.g., anti-H3K27ac or anti-p300) or a negative control IgG.
- Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
- DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Compare the results between inhibitor-treated and control samples to identify differential binding or histone modification.

Conclusion

The landscape of p300/CBP inhibitors is rapidly evolving, offering a range of tools with distinct mechanisms of action for researchers and drug developers. **OHM1** presents a unique approach by targeting a specific protein-protein interaction, offering a different modality for modulating p300/CBP function compared to the more traditional small molecule inhibitors that target the catalytic HAT or bromodomain. The choice of inhibitor will depend on the specific

biological question being addressed and the desired therapeutic outcome. A thorough understanding of their comparative potencies, cellular activities, and mechanisms of action, as determined by the experimental protocols outlined in this guide, is crucial for the successful application of these powerful molecules in both basic research and clinical development.

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References

- 1. medchemexpress.com [medchemexpress.com]
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com